molecular formula C16H12Cl2N2OS B2362995 5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one CAS No. 303093-51-8

5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one

Cat. No. B2362995
CAS RN: 303093-51-8
M. Wt: 351.25
InChI Key: GGHAKSUARLJHQT-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one, also known as CBT-1, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the thiazolidinone class of compounds and has been found to exhibit various biological activities.

Scientific Research Applications

Synthesis and Chemical Behavior

Thiazolidinones, including compounds structurally related to "5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one," have been extensively studied for their chemical synthesis and behavior under various conditions. Research by Hamama et al. (2011) explores the annulations and reactions of 2-imino-4-thiazolidinones with different reagents, showcasing the compound's versatility in cycloaddition and cyclocondensation reactions (Hamama, Ismail, Soliman, Shaaban, & Zoorob, 2011). Additionally, the work by Mamaghani, Loghmanifar, and Taati (2011) on the one-pot synthesis of 2-imino-1,3-thiazolidin-4-ones under ultrasonic conditions highlights the efficiency and innovation in synthesizing these compounds (Mamaghani, Loghmanifar, & Taati, 2011).

Biological Activities and Pharmacological Potential

Thiazolidinones are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Research by Chawla et al. (2019) on novel 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinones demonstrates significant anti-inflammatory, antinociceptive, and free-radical scavenging activities, pointing towards their potential as non-ulcerogenic tri-action drug candidates (Chawla, Kalra, Kumar, Singh, & Saraf, 2019). Furthermore, the synthesis and evaluation of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives for their cytotoxicity and apoptosis induction in leukemia cells by Chandrappa et al. (2009) underline the anticancer efficacy of thiazolidinone derivatives (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of thiazolidinone derivatives have been a significant area of interest. Liu, Lieberzeit, and Anthonsen (2000) synthesized 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives, finding that some compounds exhibited higher fungicidal effects, suggesting their potential as agricultural antifungal agents (Liu, Lieberzeit, & Anthonsen, 2000).

properties

IUPAC Name

2-(4-chlorophenyl)imino-5-[(4-chlorophenyl)methyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHAKSUARLJHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303093-51-8
Record name 5-(4-CHLOROBENZYL)-2-((4-CHLOROPHENYL)IMINO)-1,3-THIAZOLIDIN-4-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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